
4-Hydroxybenzofuran-2-carboxamide
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Description
4-Hydroxybenzofuran-2-carboxamide is a useful research compound. Its molecular formula is C9H7NO3 and its molecular weight is 177.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Research indicates that 4-hydroxybenzofuran-2-carboxamide exhibits various biological activities, making it a subject of interest in medicinal chemistry. The following sections detail its key applications:
Anticancer Activity
Numerous studies have highlighted the anticancer potential of this compound and its derivatives. For instance:
- A study demonstrated that derivatives of this compound showed significant growth inhibitory activity against various cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells. The compound exhibited GI50 values indicating potent anticancer effects .
- The mechanism of action involves inducing apoptosis and cell cycle arrest in cancer cells, which is crucial for developing targeted cancer therapies.
Case Study Data: Anticancer Efficacy
Compound | Cell Line | % Cell Viability |
---|---|---|
4a | HepG2 | 35.01 |
4b | HepG2 | 37.31 |
Doxorubicin | HepG2 | 0.62 |
These results suggest promising anticancer potential for derivatives of this compound compared to established treatments like doxorubicin.
Antimicrobial Activity
The compound has also shown notable antimicrobial properties:
- It exhibits antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus, with varying degrees of inhibition zones observed in laboratory settings .
Case Study Data: Antimicrobial Efficacy
Compound | Microorganism | Inhibition Zone (mm) | MIC (μg/mL) |
---|---|---|---|
4a | S. aureus | 13 | 265 |
4b | E. coli | 10.5 | 280 |
These findings indicate that this compound could serve as a candidate for drug development targeting bacterial infections .
Synthetic Applications
The synthesis of this compound has been explored through various methods, highlighting its versatility:
- Microwave-Assisted Synthesis : This method has been employed to obtain benzofuran derivatives efficiently, showcasing the compound's potential for further modification and functionalization in synthetic organic chemistry .
- Tandem Synthesis Techniques : Recent advancements in synthetic methodologies have allowed for the modular assembly of benzofuran derivatives, including those related to this compound, enhancing its accessibility for research applications .
Pharmacological Implications
The pharmacological implications of this compound extend beyond its anticancer and antimicrobial activities:
- Anti-inflammatory Properties : The compound has been investigated for its ability to inhibit leukotriene biosynthesis, suggesting potential applications in treating inflammatory diseases such as asthma and allergic reactions .
- Cytoprotective Effects : Research indicates that this compound may enhance the gastrointestinal mucosa's resistance to irritants, presenting opportunities for developing protective agents against ulcerogenic substances .
Properties
Molecular Formula |
C9H7NO3 |
---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
4-hydroxy-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C9H7NO3/c10-9(12)8-4-5-6(11)2-1-3-7(5)13-8/h1-4,11H,(H2,10,12) |
InChI Key |
UESPXTUQUBCNBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=C(OC2=C1)C(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.